Benzyl methyl 4-nitrophenylcarbamate
Description
Benzyl methyl 4-nitrophenylcarbamate (CAS 921223-12-3) is a carbamate derivative featuring a benzyl group, a methyl group, and a 4-nitrophenyl moiety. Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity. This compound is synthesized via nucleophilic substitution or coupling reactions involving benzyl chloroformate and substituted phenylamines. Its structure is characterized by a carbamate linkage (–O–(C=O)–N–) connecting the benzyl-methyl and 4-nitrophenyl groups, which influences its physicochemical and biological properties .
Properties
IUPAC Name |
benzyl N-methyl-N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(13-7-9-14(10-8-13)17(19)20)15(18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVJGLGEGBBVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl methyl 4-nitrophenylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzyl chloroformate with methyl 4-nitrophenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial production may also involve the use of alternative solvents and catalysts to enhance the reaction rate and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl 4-nitrophenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield benzyl alcohol, methylamine, and 4-nitrophenol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Hydrogen gas, palladium catalyst, organic solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Major Products Formed
Hydrolysis: Benzyl alcohol, methylamine, 4-nitrophenol.
Reduction: Benzyl methyl 4-aminophenylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl methyl 4-nitrophenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is used in studies involving enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with carbamate moieties.
Mechanism of Action
The mechanism of action of benzyl methyl 4-nitrophenylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site serine residue. This inhibition is often reversible and depends on the structure of the carbamate and the enzyme involved. The nitro group in the compound can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Benzyl methyl 4-nitrophenylcarbamate | 921223-12-3 | C₁₅H₁₄N₂O₅ | 302.29 g/mol | 4-NO₂, benzyl, methyl |
| Benzyl methyl 3-nitrophenylcarbamate | N/A (AB8205) | C₁₅H₁₄N₂O₅ | 302.29 g/mol | 3-NO₂, benzyl, methyl |
| 4-Nitrophenyl N-benzylcarbamate | 124068-97-9 | C₁₄H₁₂N₂O₅ | 288.26 g/mol | 4-NO₂, benzyl (no methyl) |
| Benzyl N-(4-pyridyl)carbamate | N/A | C₁₃H₁₂N₂O₂ | 228.25 g/mol | 4-pyridyl, benzyl |
| Benzyl N-({4-[(4-methylphenyl)carbamoyl]phenyl}methyl)carbamate | 477847-76-0 | C₂₃H₂₂N₂O₃ | 374.43 g/mol | 4-methylphenyl, benzyl |
Key Observations :
- Nitro Group Position : The para-nitro substituent in this compound enhances electron-withdrawing effects compared to the meta-nitro isomer (AB8205). This difference impacts reactivity in nucleophilic substitutions, with para-substituted derivatives often showing higher stability in acidic conditions .
- Aryl Group Modifications : The 4-pyridyl analog () exhibits hydrogen bonding via N–H⋯N interactions, leading to distinct crystal packing and higher melting points compared to nitro-substituted derivatives .
Physicochemical Properties
Table 2: Physical and Spectral Data
| Compound | Melting Point (°C) | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|---|
| This compound | Not reported | 1720 (C=O), 1520 (NO₂) | 3.35 (s, 3H, CH₃), 5.15 (s, 2H, CH₂) | 302 [M]⁺ |
| Benzyl N-(4-pyridyl)carbamate | 145–147 | 1695 (C=O), 1600 (C=N) | 5.10 (s, 2H, CH₂), 8.45 (d, 2H, pyridyl) | 228 [M]⁺ |
| 4-Nitrophenyl N-benzylcarbamate | 110–112 | 1715 (C=O), 1515 (NO₂) | 4.45 (s, 2H, CH₂), 7.40–8.30 (m, 9H, aryl) | 288 [M]⁺ |
Analysis :
- Infrared Spectroscopy : The C=O stretch in carbamates typically appears near 1700 cm⁻¹. Nitro groups show asymmetric stretching at ~1520 cm⁻¹, confirming their presence .
- Nuclear Magnetic Resonance : Methyl groups (δ ~3.35 ppm) and benzyl protons (δ ~5.15 ppm) are characteristic in ¹H-NMR. Para-substituted nitro groups deshield adjacent protons, causing downfield shifts .
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